3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide
CAS No.: 953197-15-4
Cat. No.: VC6277812
Molecular Formula: C18H21ClN2O
Molecular Weight: 316.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 953197-15-4 |
---|---|
Molecular Formula | C18H21ClN2O |
Molecular Weight | 316.83 |
IUPAC Name | 3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide |
Standard InChI | InChI=1S/C18H21ClN2O/c1-21(2)17-10-8-14(9-11-17)5-4-12-20-18(22)15-6-3-7-16(19)13-15/h3,6-11,13H,4-5,12H2,1-2H3,(H,20,22) |
Standard InChI Key | IUQAUKQMVLNGCS-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₇H₁₉ClN₂O, with a molecular weight of 302.8 g/mol . Key structural components include:
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A 3-chlorobenzamide core.
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A propyl linker connecting the amide nitrogen to a 4-(dimethylamino)phenyl group.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 3-chloro-N-[3-(4-(dimethylamino)phenyl)propyl]benzamide | |
CAS Number | 953167-63-0 | |
SMILES | CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Cl | |
InChIKey | ZWWCNKQUOGGQQE-UHFFFAOYSA-N |
Spectroscopic Data
While direct NMR or MS data for this compound are unavailable, analogs with similar substituents exhibit characteristic signals:
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¹H NMR: Aromatic protons (δ 6.5–8.0 ppm), dimethylamino group (singlet at δ 2.2–2.5 ppm), and propyl chain methylenes (δ 1.5–3.0 ppm) .
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¹³C NMR: Carbonyl resonance at ~δ 165 ppm, aromatic carbons (δ 120–140 ppm), and dimethylamino carbons (δ 40–45 ppm) .
Synthesis and Derivative Development
Synthetic Routes
The compound can be synthesized via amide coupling between 3-chlorobenzoic acid derivatives and 3-(4-(dimethylamino)phenyl)propan-1-amine. A patented method for analogous benzamides involves:
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Activation: Treating 3-chlorobenzoic acid with thionyl chloride to form the acyl chloride.
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Coupling: Reacting the acyl chloride with the amine in the presence of a base (e.g., triethylamine) .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Activation | SOCl₂, reflux, 2 hr | >90% |
Coupling | Amine, Et₃N, DCM, rt, 12 hr | 60–75% |
Structural Modifications
Derivatives of this scaffold often explore:
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Linker Length: Varying the propyl chain to optimize bioavailability .
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Substituents: Introducing electron-withdrawing/donating groups on the benzamide ring to modulate reactivity .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents (e.g., DMSO) .
Hydrogen Bonding Capacity
Biological Relevance and Applications
Table 3: Bioactivity of Analogous Compounds
Compound | Target | IC₅₀ |
---|---|---|
GSK-923295A | CENP-E kinesin | 12 nM |
3-Chloro-N-(4-chlorophenyl)benzamide | Smoothened receptor | 480 nM |
Industrial and Research Applications
Medicinal Chemistry
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Scaffold Optimization: Serves as a precursor for anticancer agents targeting microtubule dynamics .
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PET Tracers: Radiolabeled versions (e.g., with ¹¹C) could image neurotransmitter receptors .
Material Science
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